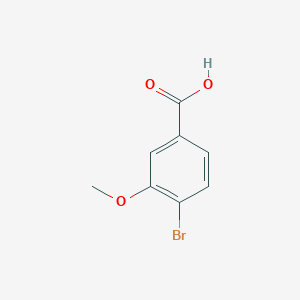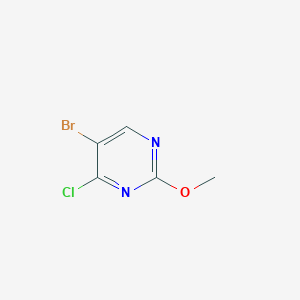
4-Bromo-3-methoxybenzoic acid
Descripción general
Descripción
4-Bromo-3-methoxybenzoic acid is a compound that has been studied in various contexts due to its potential applications in medicinal chemistry and materials science. It is a derivative of benzoic acid with a bromine atom and a methoxy group attached to the benzene ring, which can influence its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of carbon-14 labeled 1-(4-methoxybenzoyl)-5-oxo-2-pyrrolidinepropanoic acid, a cognition activating agent, was achieved using bromo[1-14C]acetic acid as the starting material, indicating the potential for incorporating bromo and methoxy groups into complex molecules . Another example is the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, hydrolysis, and esterification, which demonstrates the feasibility of constructing the 4-bromo-3-methoxybenzoic acid framework .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-bromo-3-methoxybenzoic acid has been analyzed using various techniques. For instance, the crystal structure of 4-bromo-3,5-di(methoxy)benzoic acid was determined, showing dimeric units linked via type II Br…Br interactions, Br…π, and weak H-bonding interactions . This suggests that the presence of bromo and methoxy substituents can significantly affect the molecular geometry and intermolecular interactions of the compound.
Chemical Reactions Analysis
Compounds with bromo and methoxy groups are reactive and can undergo various chemical reactions. For example, nucleophilic substitution reactions of bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole with nucleophiles resulted in alkoxy-, propylthio-, and amino-substituted derivatives . This indicates that the bromo group in 4-bromo-3-methoxybenzoic acid could also be reactive towards nucleophilic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromo-3-methoxybenzoic acid derivatives can be influenced by their functional groups. The presence of methoxy substituents was found to affect the strength of Br…Br type II halogen bonds in bromobenzoic acid derivatives, as evidenced by shorter Br…Br distances compared to the parent compound . Additionally, the stability of related compounds like 4-bromomethyl-3-nitrobenzoic acid under various conditions was investigated using HPLC-UV, revealing that the compound is labile in acid and alkaline conditions . This suggests that 4-bromo-3-methoxybenzoic acid may also have specific stability characteristics that could be important for its practical applications.
Aplicaciones Científicas De Investigación
Summary of the Application
4-Bromo-3-methoxybenzoic acid is used in a transition-metal-free decarboxylative bromination of aromatic acids. This process is significant as it provides an efficient method for the synthesis of aryl bromides, which are versatile reagents in synthesis and are present in many functional molecules .
Methods of Application or Experimental Procedures
The reaction involves the use of aromatic acids, including 4-Bromo-3-methoxybenzoic acid, in a decarboxylative bromination process. The reaction is applicable to many electron-rich aromatic and heteroaromatic acids .
Results or Outcomes
The process demonstrates a useful method for producing valuable reagents from inexpensive and abundant starting materials. The decarboxylative bromination of 4-methoxybenzoic acid under Hunsdiecker-type conditions resulted in the formation of the aryl bromide in high yield and high selectivity .
2. Synthesis of 4-Methoxymethylbenzoic Acid
Summary of the Application
4-Bromo-3-methoxybenzoic acid is used in the synthesis of 4-methoxymethylbenzoic acid. This compound can be used to synthesize 4-vinylbenzoic acid .
Methods of Application or Experimental Procedures
The product obtained in the first step (4-bromomethylbenzoic acid) is used in the synthesis of 4-methoxymethylbenzoic acid. The reaction involves the use of sodium p-toluenesulfinate and styrene in methanol .
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromo-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVXVBKBOFGKIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584167 | |
| Record name | 4-Bromo-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-methoxybenzoic acid | |
CAS RN |
56256-14-5 | |
| Record name | 4-Bromo-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)









